molecular formula C10H6F2O2 B2479206 1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one CAS No. 1482921-62-9

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one

Cat. No.: B2479206
CAS No.: 1482921-62-9
M. Wt: 196.153
InChI Key: IERHPXKAVQYYAN-UHFFFAOYSA-N
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Description

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one is a chemical compound with the molecular formula C10H6F2O2 and a molecular weight of 196.15 g/mol It is characterized by the presence of a benzofuran ring substituted with two fluorine atoms at positions 6 and 7, and an ethanone group at position 2

Preparation Methods

The synthesis of 1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one typically involves the following steps:

Chemical Reactions Analysis

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(6,7-Difluoro-1-benzofuran-2-yl)ethan-1-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(6,7-difluoro-1-benzofuran-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O2/c1-5(13)8-4-6-2-3-7(11)9(12)10(6)14-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERHPXKAVQYYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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